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Executive Summary

N-Phenylserinamide (CAS 122612-13-9), chemically defined as 2-amino-3-hydroxy-N-
phenylpropanamide, is a specialized amino acid derivative utilized primarily as a

pharmaceutical reference standard and a chiral building block in organic synthesis.[1][2][3]
With a molecular weight of 180.21 g/mol , it serves a critical role in the impurity profiling of
tryptophan and related amino acid supply chains, often designated as Tryptophan Impurity 33.

This technical guide provides a rigorous analysis of the compound's physicochemical
properties, synthetic methodologies, and analytical characterization protocols. It is designed for
researchers requiring high-fidelity data for quality control (QC) and synthetic planning.

Part 1: Physicochemical Characterization
Molecular Identity & Weight Analysis

Accurate molecular weight determination is fundamental for preparing standard solutions in
guantitative HPLC/MS analysis.
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Property Value Notes
) 2-Amino-3-hydroxy-N- Systematic IUPAC
Chemical Name _
phenylpropanamide nomenclature

Common Name

] ) Also listed as Tryptophan
N-Phenylserinamide

Impurity 33
CAS Registry Number 122612-13-9 Unique identifier
Molecular Formula
Average Molecular Weight 180.21 g/mol Used for molarity calculations

Monoisotopic Mass

Used for Mass Spectrometry

180.0899 g/mol
(HRMS)

Physical State

Typically off-white to pale
Solid / Powder yp y P
yellow

Structural Analysis

The molecule consists of a serine backbone amidated with an aniline moiety. The presence of

the hydroxyl group (

) and the primary amine (

) confers significant polarity, while the N-phenyl ring adds lipophilicity and UV absorbance

(detectable at 254 nm).

Stereochemistry: While the CAS 122612-13-9 is often used for the generic structure, it is

frequently associated with the L-isomer (S-configuration) when derived from natural L-serine.

Researchers should verify the specific optical rotation required for their application, as the

enantiomeric purity is critical for chiral building blocks.
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Figure 1: Structural decomposition of N-Phenylserinamide highlighting functional domains.

Part 2: Synthetic Methodology
Synthesis Strategy

The synthesis of N-phenylserinamide typically follows a standard peptide coupling protocol.
Direct reaction of serine with aniline is challenging due to the competing nucleophilicity of the
serine amine and hydroxyl groups. Therefore, a Protection-Coupling-Deprotection strategy is
the industry standard for high purity.

Validated Protocol (Step-by-Step)

Note: This protocol assumes the synthesis of the (S)-enantiomer using Boc-L-Serine.
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Reagents:

Starting Material:
-Boc-L-Serine (or
-Boc-O-benzyl-L-Serine for side-chain protection).

Amine Source: Aniline (freshly distilled).

Coupling Agents: EDC-HCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt
(Hydroxybenzotriazole).

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

Deprotection: TFA (Trifluoroacetic acid) in DCM.

Workflow:

Activation: Dissolve

-Boc-L-Serine (1.0 eq) in anhydrous DMF. Add EDC-HCI (1.2 eq) and HOBt (1.2 eq) at 0°C.
Stir for 30 minutes to form the active ester.

Coupling: Add Aniline (1.1 eq) and a base such as DIPEA (2.0 eq) if using amine salts. Allow
the reaction to warm to room temperature and stir for 12—18 hours.

o Mechanism:[4] The amine of aniline attacks the activated carbonyl of serine, forming the
amide bond.

Workup: Dilute with EtOAc, wash with 1M HCI (to remove unreacted aniline), saturated

, and brine. Dry over
and concentrate.

Deprotection: Dissolve the intermediate (

-Boc-N-phenylserinamide) in DCM/TFA (1:1 v/v). Stir for 1-2 hours.
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¢ Purification: Concentrate to remove TFA. Neutralize with saturated

and extract into EtOAc or purify via Reverse Phase HPLC (C18 column) if high purity (>99%)
is required.
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Figure 2: Step-by-step synthetic pathway for N-Phenylserinamide using Boc-chemistry.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b8599352/docs?utm_src=pdf-body-img#comprehensive-technical-guide-n-phenylserinamide-cas-122612-13-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8599352?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Part 3: Analytical Profiling & Applications
Quality Control Parameters

For use as a reference standard (Tryptophan Impurity 33), the compound must meet specific
criteria.

e HPLC Purity: >98% (Area %).
o Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 pum).
o Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
o Detection: UV at 254 nm (Phenyl absorption).
e Mass Spectrometry (ESI+):
o Expected

:181.21 m/z.

o Fragmentation may show loss of the phenyl group or serine side chain.
e NMR (

, 400 MHz, DMSO-

):

o

9.8-10.0 ppm (s, 1H, Amide -NH).

o

7.6-7.0 ppm (m, 5H, Phenyl aromatic protons).
o 5.0 ppm (br s, 1H, -OH).
o 3.6-3.8 ppm (m, 2H,
-OH).
o 3.4 ppm (m, 1H,

-CH).
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Applications in Drug Development[4][5]

o Impurity Profiling: N-Phenylserinamide is monitored as "Impurity 33" in the manufacturing of
Tryptophan and related indole-based pharmaceuticals. Its presence indicates side reactions
involving aniline contaminants or degradation of phenyl-substituted peptide intermediates.

o Chiral Building Block: The compound retains the stereocenter of serine. It serves as a
precursor for peptidomimetics, particularly in the design of protease inhibitors where the N-
phenyl amide mimics the scissile bond substrate, potentially inhibiting enzymes like
chymotrypsin or elastase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Comprehensive Technical Guide: N-Phenylserinamide
(CAS 122612-13-9)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8599352/docs#comprehensive-technical-guide-n-
phenylserinamide-cas-122612-13-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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